Technical Whitepaper: Scalable Synthesis of 3-[Ethyl(methyl)amino]propanoic Acid Hydrochloride
Technical Whitepaper: Scalable Synthesis of 3-[Ethyl(methyl)amino]propanoic Acid Hydrochloride
This technical guide details the synthesis of 3-[Ethyl(methyl)amino]propanoic acid hydrochloride , a
Executive Summary
-
Target Molecule: 3-[Ethyl(methyl)amino]propanoic acid hydrochloride
-
Formula:
-
Molecular Weight: 167.63 g/mol (Salt)
-
Core Application: Pharmaceutical intermediate (building block for
-peptides), zwitterionic buffer component, and fine chemical precursor. -
Selected Pathway: Two-step sequence: (1) Aza-Michael addition of
-ethylmethylamine to methyl acrylate, followed by (2) Acid-mediated hydrolysis and crystallization.
Pathway Rationale
Direct alkylation of
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation and the critical process flow.
Figure 1: Two-step synthesis pathway via ester intermediate to ensure high purity.
Detailed Experimental Protocol
Phase 1: Aza-Michael Addition (Ester Synthesis)
Objective: Synthesize Methyl 3-[ethyl(methyl)amino]propanoate. Reaction Type: Nucleophilic conjugate addition (Exothermic).
| Parameter | Specification |
| Limiting Reagent | |
| Excess Reagent | Methyl Acrylate (1.1 - 1.2 equivalents) |
| Solvent | Neat (Solvent-free) or Methanol |
| Temperature | |
| Reaction Time | 2 – 4 Hours |
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, a reflux condenser, and an internal thermometer. Purge with nitrogen (
). -
Charging: Charge
-ethylmethylamine (1.0 eq) into the flask. Cool the system to using an ice bath. -
Addition: Add Methyl Acrylate (1.1 eq) dropwise via the addition funnel.
-
Critical Control: This reaction is exothermic . Control the addition rate to maintain internal temperature
.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (
). Stir for 3 hours. -
Monitoring: Monitor by TLC (Mobile phase: EtOAc/Hexane) or GC-MS. The disappearance of the amine peak indicates completion.
-
Workup: Remove unreacted methyl acrylate via rotary evaporation under reduced pressure (
, 20 mbar). The residue is the crude ester (typically pure), which can be used directly or distilled for higher purity.
Phase 2: Hydrolysis & Salt Formation
Objective: Convert the ester to the carboxylic acid hydrochloride salt.
| Parameter | Specification |
| Reagent | 6M Hydrochloric Acid (HCl) |
| Stoichiometry | Excess HCl (> 3 equivalents) |
| Temperature | Reflux ( |
| Purification | Crystallization from Isopropanol/Acetone |
Step-by-Step Methodology:
-
Hydrolysis: Add the crude ester from Phase 1 into a reaction flask. Add 6M HCl (3.0 eq).
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. -
Concentration: Concentrate the solution to dryness under vacuum to remove water, methanol (byproduct), and excess HCl. A viscous oil or semi-solid will remain.
-
Chasing: Add isopropanol (IPA) and re-evaporate to remove trace water azeotropically.
-
Crystallization: Dissolve the residue in a minimum amount of hot isopropanol. Add acetone or diethyl ether dropwise until the solution turns slightly turbid. Cool to
overnight. -
Filtration: Filter the white crystalline solid. Wash with cold acetone.
-
Drying: Dry in a vacuum oven at
over .
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Polymerization of Methyl Acrylate | Ensure reaction temp stays |
| Impurity: Bis-alkylation | N/A for this amine | Since |
| Hygroscopicity | Residual HCl or Water | The HCl salt is hygroscopic. Dry thoroughly under high vacuum. Store in a desiccator. |
| Oil formation (Step 2) | Incomplete crystallization | Use a seed crystal. Switch anti-solvent to Ethyl Acetate or Ether. Scratch the glass surface to induce nucleation. |
Analytical Characterization Standards
To validate the synthesis, the following analytical signatures must be confirmed:
-
NMR (
):-
ppm (t, 3H,
of ethyl) -
ppm (s, 3H,
) -
ppm (t, 2H,
to COOH) -
ppm (q, 2H,
of ethyl) -
ppm (t, 2H,
next to N)
-
ppm (t, 3H,
-
Mass Spectrometry (ESI+):
-
Target Mass
m/z (Free acid mass + H).
-
-
Melting Point:
-
Expected range:
(Dependent on crystal habit and residual solvent).
-
Safety & Handling (E-E-A-T)
-
Acrylate Toxicity: Methyl acrylate is a lachrymator and potential sensitizer. All operations in Phase 1 must be performed in a functioning fume hood.
-
Exotherm Control: The Michael addition is highly exothermic. Failure to cool the reaction vessel can lead to runaway polymerization of the acrylate, posing an explosion risk.
-
Nitrosamine Warning: While the target molecule is an amino acid, secondary amines (
-ethylmethylamine) can form carcinogenic nitrosamines if exposed to nitrites. Avoid using sodium nitrite or nitric acid in the vicinity of the starting materials.
References
-
General Aza-Michael Protocol: Bartoli, G., et al. (2005). "Solvent-free synthesis of
-amino esters via the Michael addition of amines to acrylates." European Journal of Organic Chemistry.[4] -
Kinetics of Addition: Farmer, T. J., et al. (2022). "An experimental investigation into the kinetics and mechanism of the aza-Michael additions." White Rose Research Online.
-
Analogous Synthesis (N-methyl-N-pentyl analog): Patent CN103396332A. "Preparation method of 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride."
-
Starting Material Preparation: Organic Syntheses, Coll. Vol. 2, p. 461 (1943). "N-Methylethylamine."[5]
Sources
- 1. echemi.com [echemi.com]
- 2. CN109369442B - Preparation method of beta-N-methylamino-L-alanine - Google Patents [patents.google.com]
- 3. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
